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Compound of Interest

2-Oxocycloheptane-1-
Compound Name:
carbaldehyde

Cat. No.: B173652

An In-depth Technical Guide to 2-
Oxocycloheptane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxocycloheptane-1-carbaldehyde, a derivative of the seven-membered carbocycle,
cycloheptanone, is a bifunctional molecule with potential applications in organic synthesis and
drug discovery. The presence of both a ketone and an aldehyde functional group on adjacent
carbons offers unique reactivity for the construction of complex molecular architectures. This
technical guide provides a comprehensive overview of the known and predicted
physicochemical properties of 2-Oxocycloheptane-1-carbaldehyde, a detailed experimental
protocol for its synthesis, and an exploration of its potential applications. Due to the limited
availability of experimental data for this specific compound, this guide leverages predictive
models and data from analogous compounds to provide a thorough profile.

Introduction

Cyclic ketones and their derivatives are pivotal building blocks in organic chemistry, serving as
precursors to a wide array of natural products and pharmacologically active compounds. While
the chemistry of five- and six-membered ring systems, such as 2-oxocyclopentane-1-
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carbaldehyde and 2-oxocyclohexane-1-carbaldehyde, has been extensively explored, the
seven-membered analogue, 2-Oxocycloheptane-1-carbaldehyde, remains a less-chartered
chemical entity. Its larger, more flexible ring structure may impart unique conformational and
reactivity characteristics, making it a target of interest for synthetic and medicinal chemists.
This document aims to consolidate the available and predicted information on 2-
Oxocycloheptane-1-carbaldehyde to facilitate its use in research and development.

Physicochemical Properties

Experimental data for 2-Oxocycloheptane-1-carbaldehyde is not readily available in the
public domain. Therefore, the following tables summarize key identifiers and predicted
physicochemical properties. These predictions are based on well-established computational
models and provide valuable estimates for experimental design.

ble 1: C | Identif

Identifier Value

IUPAC Name 2-Oxocycloheptane-1-carbaldehyde

Synonyms 2-Formylcycloheptanone, 2-
Hydroxymethylenecycloheptanone

Molecular Formula CsH1202

Molecular Weight 140.18 g/mol

Canonical SMILES O=CC1C(=0)CcCcCcCcC1

InChl Key (Predicted)

CAS Number (Not assigned)

Table 2: Predicted Physical and Chemical Properties
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Property Predicted Value Notes

Estimated based on analogous
Boiling Point ~220-240 °C (at 760 mmHgQ) compounds and boiling point
prediction algorithms.

Likely a liquid at room

Melting Point Not available
temperature.
) Predicted using group
Density ~1.05 g/cm?3 o
contribution methods.
The presence of two polar
Water Solubility Moderately soluble carbonyl groups suggests

some water solubility.

LogP (Octanol-Water Partition

o ~1.2-1.8 Indicates moderate lipophilicity.
Coefficient)
The enolizable proton is
pKa ~10-11 o
weakly acidic.
) Estimated based on molecular
Refractive Index ~1.48

structure.

Synthesis of 2-Oxocycloheptane-1-carbaldehyde

The most viable and commonly employed method for the synthesis of a-formyl cyclic ketones is
the Claisen condensation of the parent ketone with an alkyl formate in the presence of a strong
base. This methodology is directly applicable to the preparation of 2-Oxocycloheptane-1-
carbaldehyde from cycloheptanone.

Reaction Scheme
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Caption: Claisen condensation for the synthesis of 2-Oxocycloheptane-1-carbaldehyde.

Experimental Protocol

This protocol is adapted from standard procedures for the formylation of cyclic ketones.

Materials:

Cycloheptanone

Ethyl formate (or methyl formate)

Sodium ethoxide (or sodium methoxide)

Anhydrous ethanol (or methanol)

Anhydrous diethyl ether
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Hydrochloric acid (for workup)

Sodium bicarbonate solution (for workup)

Brine (for workup)

Anhydrous magnesium sulfate (for drying)
Procedure:

o Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, and a reflux condenser with a drying tube is charged with a solution of
sodium ethoxide in anhydrous ethanol. The flask is cooled in an ice bath.

e Reaction: A solution of cycloheptanone and ethyl formate in anhydrous ethanol is added
dropwise to the stirred solution of sodium ethoxide over a period of 1-2 hours, maintaining
the temperature below 10 °C.

 Stirring: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for an additional 12-24 hours. The formation of a precipitate (the
sodium enolate of the product) may be observed.

e Workup: The reaction mixture is cooled in an ice bath, and cold diethyl ether is added to
precipitate the sodium enolate salt completely. The salt is collected by filtration, washed with
cold diethyl ether, and then dissolved in cold water.

 Acidification: The aqueous solution is acidified with cold, dilute hydrochloric acid to a pH of
approximately 3-4. The product, 2-Oxocycloheptane-1-carbaldehyde, will separate as an
oil.

» Extraction: The aqueous layer is extracted three times with diethyl ether. The combined
organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

» Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,
filtered, and the solvent is removed under reduced pressure to yield the crude 2-
Oxocycloheptane-1-carbaldehyde.
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¢ Purification: The crude product can be purified by vacuum distillation.

Reaction Workflow
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Caption: Experimental workflow for the synthesis of 2-Oxocycloheptane-1-carbaldehyde.

Chemical Reactivity and Potential Applications

2-Oxocycloheptane-1-carbaldehyde is a versatile intermediate due to its two distinct carbonyl
functionalities. The aldehyde group is generally more reactive towards nucleophiles than the
ketone. This differential reactivity can be exploited for selective transformations.

» Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of
various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, upon reaction
with appropriate binucleophiles like hydrazine, hydroxylamine, and urea or guanidine
derivatives, respectively. These heterocyclic scaffolds are prevalent in many drug molecules.

» Asymmetric Catalysis: The prochiral nature of the molecule makes it an interesting substrate
for asymmetric catalysis to introduce chirality, which is crucial in drug development.

e Precursor for Novel Scaffolds: The flexible seven-membered ring can be a starting point for
the synthesis of unique and complex molecular architectures, including bicyclic and
spirocyclic compounds, which are of interest in medicinal chemistry for exploring new
chemical space.

Due to the nascent stage of research on this specific molecule, no established signaling
pathways or detailed drug development applications have been reported in the literature.
However, its structural similarity to precursors of known bioactive molecules suggests its
potential as a valuable building block in the synthesis of novel therapeutic agents.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are the expected key features in
various spectroscopic analyses:

e 'HNMR:
o An aldehydic proton signal (CHO) in the region of & 9.5-10.0 ppm.

o Asignal for the a-proton (CH-CHO) which may be coupled to the aldehydic proton.
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o A complex multiplet pattern for the methylene protons of the cycloheptane ring.

e 13C NMR:
o A signal for the aldehydic carbonyl carbon in the region of & 190-200 ppm.
o Asignal for the ketonic carbonyl carbon in the region of & 200-210 ppm.
o Multiple signals in the aliphatic region for the cycloheptane ring carbons.
¢ IR Spectroscopy:
o A strong C=0 stretching band for the aldehyde around 1720-1740 cm~1.
o A strong C=0 stretching band for the ketone around 1700-1720 cm~1.
o C-H stretching bands for the aldehyde proton around 2720 and 2820 cm™1.

o Aliphatic C-H stretching bands below 3000 cm~1.

Conclusion

2-Oxocycloheptane-1-carbaldehyde represents an intriguing yet underexplored molecule
with significant potential in synthetic and medicinal chemistry. This guide provides a
foundational understanding of its predicted properties and a reliable method for its synthesis. It
is hoped that this information will encourage further investigation into the chemistry and
biological applications of this versatile compound, paving the way for the discovery of novel
molecules with valuable therapeutic properties. Researchers and drug development
professionals are encouraged to utilize the provided synthetic protocol as a starting point for
their investigations into this promising chemical entity.

 To cite this document: BenchChem. [physical and chemical properties of 2-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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